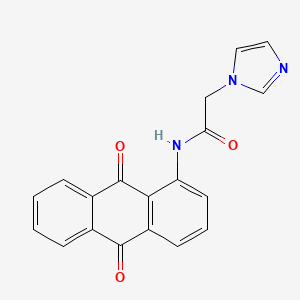

N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)-2-(1H-imidazol-1-YL)acetamide

Description

Properties

CAS No. |

911320-53-1 |

|---|---|

Molecular Formula |

C19H13N3O3 |

Molecular Weight |

331.3 g/mol |

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-2-imidazol-1-ylacetamide |

InChI |

InChI=1S/C19H13N3O3/c23-16(10-22-9-8-20-11-22)21-15-7-3-6-14-17(15)19(25)13-5-2-1-4-12(13)18(14)24/h1-9,11H,10H2,(H,21,23) |

InChI Key |

LUXQSRBGCLRJTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CN4C=CN=C4 |

Origin of Product |

United States |

Biological Activity

N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)-2-(1H-imidazol-1-YL)acetamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and relevant studies that highlight its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-aminoanthraquinone with an appropriate acylating agent. Various methods have been employed to achieve this synthesis, often yielding high purity and yield rates.

Characterization Techniques

Characterization of the synthesized compound has been conducted using several analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Both and NMR spectroscopy are utilized to confirm the structure.

- Infrared Spectroscopy (IR) : This technique helps identify functional groups and confirm the presence of carbonyl and amide functionalities.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for purity assessment and molecular weight determination.

Anticancer Properties

Recent studies have highlighted the anticancer potential of anthraquinone derivatives, including this compound. For instance, research indicates that modifications to the anthraquinone scaffold can enhance cytotoxicity against various cancer cell lines. A study demonstrated significant cytotoxic effects on acute lymphoblastic leukemia (ALL) cells when treated with similar anthraquinone compounds .

The proposed mechanism of action for this compound includes:

- Inhibition of Topoisomerase : Anthraquinones are known to interfere with topoisomerase enzymes, essential for DNA replication and repair.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study involved the evaluation of similar anthraquinone derivatives in a clinical setting. The study reported that these compounds exhibited a dose-dependent response in inhibiting cell proliferation in vitro. The findings suggested that structural modifications could lead to enhanced therapeutic efficacy .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Electronic and Functional Group Effects

- Electron-Withdrawing Groups: Bromo- and cyano-substituted analogs (e.g., CAS 141399-59-9) feature strong electron-withdrawing groups, which may increase electrophilicity and reactivity toward nucleophilic targets. In contrast, the imidazole group offers both electron-donating (lone pairs) and withdrawing (protonation) characteristics, enabling pH-dependent behavior .

- Heterocyclic vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.